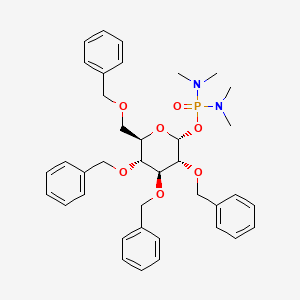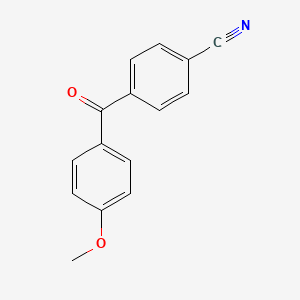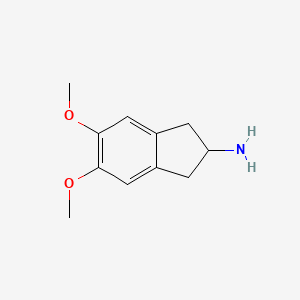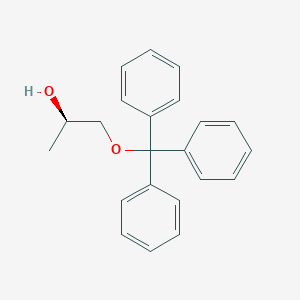
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate” is a compound with the molecular formula C38H47N2O7P . It is an important D-glucopyranose derivative often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .
Synthesis Analysis
The synthesis of this compound involves the reaction of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate, as a glycosyl donor, with hydroquinone . This reaction is initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside with high stereoselectivity and yield .Molecular Structure Analysis
The molecular weight of this compound is 674.8 g/mol . The InChI string and SMILES string provide a textual representation of the compound’s structure .Chemical Reactions Analysis
This compound is involved in glucosylation reactions and is used as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It also enables the preparation of α-glucopyranosyl chloride .Physical And Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D +49±2°, c = 2% in dioxane . It has a melting point of 151-156 °C and should be stored at a temperature of −20°C .Scientific Research Applications
Prodrug Synthesis
- Methyl Glucuronate Prodrug: The compound has been utilized in synthesizing a prodrug form of phosphorodiamidic mustard. This prodrug, designed for improved therapeutic efficacy, is activated by enzymes like carboxylate esterase and β-D-glucuronidase (Ghosh & Farquhar, 1997).
Glycosylation in Carbohydrate Chemistry
- Synthesis of Complex Carbohydrates: It plays a crucial role in the synthesis of complex carbohydrates, such as lacto-N-neotetraose and lacto-N-tetraose, which are significant in biological systems (Aly, Ibrahim el-S, Ashry el-S, & Schmidt, 1999).
- Production of Aryl D-Glucopyranosides: The chemical has been used in reactions with phenolic compounds to produce aryl α-D-glucopyranosides, essential in carbohydrate-based drug design (Yamanoi, Fujioka, & Inazu, 1994).
Enzyme Inhibition Studies
- Potential Glucosidase Inhibitor: It has been instrumental in synthesizing a thio analogue of n-propyl kojibioside for evaluation as a potential glucosidase inhibitor, which is crucial in understanding enzyme function and drug development (Andrews & Pinto, 1995).
Synthesis of Fluorine-Containing Compounds
- Development of Fluorine-Containing Analogues: Research indicates its use in synthesizing fluorine-containing natural gastrodin and its analogues. Fluorinated compounds often have unique biological activities, making them important in medicinal chemistry (Lin et al., 1990).
Other Applications
- Nonasaccharide Synthesis: It has been used in the synthesis of a branched nonasaccharide, demonstrating its utility in creating complex sugar structures relevant in biological research (Damager et al., 1999).
- Cyclomalto-octaoses Synthesis: The compound is instrumental in synthesizing various cyclomalto-octaoses isomers, which are crucial in understanding carbohydrate structures and their biological roles (Tanimoto, Sakaki, & Koizumi, 1995).
Future Directions
properties
IUPAC Name |
N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYAYXUZHPWJOK-JTDOPDNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455634 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
CAS RN |
143520-19-8 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)




![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)



